molecular formula C5H7ClN2O2S B144472 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride CAS No. 137049-02-6

1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B144472
CAS No.: 137049-02-6
M. Wt: 194.64 g/mol
InChI Key: JPAFTHVNSBWVQJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride are currently unknown. This compound is a unique chemical and is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

It’s known that imidazole derivatives can interact with various biological targets, suggesting that this compound may have a broad range of interactions .

Biochemical Pathways

It’s known that imidazole derivatives can participate in various biochemical reactions , but the specific pathways affected by this compound require further investigation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, metabolism, and excretion patterns remain to be determined. It’s important to note that the compound’s stability may be influenced by moisture, as it is moisture sensitive .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Other environmental factors such as pH, temperature, and the presence of other chemicals could also potentially affect its action and efficacy.

Preparation Methods

1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethyl-1H-imidazole with chlorosulfonic acid . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is then heated to a specific temperature to facilitate the formation of the sulfonyl chloride group .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.

Common reagents used in these reactions include chlorosulfonic acid, sulfur trioxide, and various reducing agents . The major products formed from these reactions are sulfonamides, sulfonates, and sulfonic acids .

Comparison with Similar Compounds

1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as 1-methyl-1H-imidazole-4-sulfonyl chloride and 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride .

    1-Methyl-1H-imidazole-4-sulfonyl chloride: This compound has a similar structure but with one less methyl group.

    1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride: This compound has the sulfonyl chloride group attached to a different position on the imidazole ring.

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1,2-dimethylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAFTHVNSBWVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371234
Record name 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137049-02-6
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137049-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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